molecular formula C12H5Cl5O B1207924 4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl CAS No. 152969-11-4

4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl

Cat. No. B1207924
M. Wt: 342.4 g/mol
InChI Key: WGNCTWHUJUDFCH-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). PCBs and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans . Several previous studies have suggested adverse effects of OH-PCBs on the endocrine and nervous systems in mammals .


Synthesis Analysis

The synthesis of 4-OH-CB107 involves the metabolism of certain PCB congeners. Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver . The metabolites extracted from the reaction mixtures containing rat CYP1A1, rat CYP2B1, or human CYP2B6 were mixed with the appropriate concentrations of the standard 4-OH-CB107 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 4-OH-CB107 primarily occur in the liver of adult male Wistar rats . The mRNA expression profile in the liver of these rats treated with 4-OH-CB107 revealed changes in the expression of genes involved in the circadian rhythm and fatty acid metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2,3,3’,4’,5-pentachlorobiphenyl can be found in various chemical databases .

Scientific Research Applications

Metabolic Pathways and Bioaccumulation

  • Metabolism in Organisms : A study by Haraguchi et al. (1998) found that 4-OH-2,3,3',4',5-pentaCB is a metabolite formed through hydroxylation of certain polychlorinated biphenyls (PCBs) in rats. This process is significant as it demonstrates how PCBs are processed in biological systems, leading to the formation of hydroxylated metabolites that can have different toxicological profiles compared to their parent compounds (Haraguchi et al., 1998).

  • Environmental Persistence and Toxicity Assessment : Koga et al. (1990) conducted a study on the metabolism and toxicological assessment of a similar PCB congener, noting that its metabolites were excreted mainly in feces and exhibited lower toxicity than the parent compound. This indicates the role of metabolism in detoxifying PCBs and the potential environmental impact of their metabolites (Koga et al., 1990).

Implications for Environmental Health

  • Bioaccumulation in Blood : Bergman et al. (1994) reported that certain hydroxylated PCB metabolites, including 4-OH-2,3,3',4',5-pentaCB, show strong and selective accumulation in mammalian blood. This finding is crucial for understanding the environmental impact of PCBs and their metabolites on wildlife and human health (Bergman et al., 1994).

  • Effects on Liver Transcriptome : A study by Ochiai et al. (2018) revealed that 4-OH-2,3,3',4',5-pentaCB induces changes in gene expression related to circadian rhythm and fatty acid metabolism in the liver of rats. This suggests potential adverse effects of OH-PCBs on mammalian liver function, including disruption of biological rhythms and metabolic processes (Ochiai et al., 2018).

Safety And Hazards

4-Hydroxy-2,3,3’,4’,5-Pentachlorobiphenyl has been associated with potential health risks. Exposure to this compound may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism . It has also been associated with long-term effects on behavior and neurodevelopment .

Future Directions

Future research could focus on further understanding the effects of 4-OH-CB107 on different biological systems. For instance, the construction of homology models of P450 isoforms and CB118 docking models could provide valuable insights .

properties

IUPAC Name

2,3,6-trichloro-4-(3,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-7-2-1-5(3-8(7)14)6-4-9(15)12(18)11(17)10(6)16/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCTWHUJUDFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165175
Record name 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3,3',4',5-pentachlorobiphenyl

CAS RN

152969-11-4
Record name 4-Hydroxy-2,3,3′,4′,5-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152969-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152969114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichloro-4-(3,4-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
IATM Meerts, S Hoving, JHJ Van Den Berg… - Toxicological …, 2004 - academic.oup.com
Previous studies have revealed that one of the major metabolites of PCBs detected in human blood, 4-OH-2,3,3′,4′,5-pentaCB (4-OH-CB107), accumulated in fetal liver, brain, and …
Number of citations: 70 academic.oup.com
M Öberg, A Sjödin, H Casabona… - Toxicological …, 2002 - academic.oup.com
This study was done to generate kinetic data on individual congeners of chlorinated biphenyls in the low dose range, which could be of value in the risk assessment procedure. Male …
Number of citations: 65 academic.oup.com
IATM Meerts, H Lilienthal, S Hoving… - Toxicological …, 2004 - academic.oup.com
In the present study the developmental neurotoxic effects of the PCB metabolite 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) were compared with effects caused by a mixture …
Number of citations: 106 academic.oup.com
M Ochiai, M Iida, T Agusa, K Takaguchi… - Toxicological …, 2018 - academic.oup.com
Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans. Several previous studies have …
Number of citations: 10 academic.oup.com
K Haraguchi, N Koga, Y Kato - Drug metabolism and disposition, 2005 - ASPET
The present study was performed to compare the metabolite profiles of polychlorinated biphenyls (PCBs) in the liver and serum of rats, hamsters, and guinea pigs after exposure to a …
Number of citations: 36 dmd.aspetjournals.org
F Soeda, T Kaitsuka, T Shirasaki… - Journal of health …, 2005 - jstage.jst.go.jp
Hydroxylated polychlorinated biphenyl (OHPCB) is a major metabolite of PCB, which is an endocrine disruptor. In this study, we investigated the neurobehavioral effects of prenatal …
Number of citations: 4 www.jstage.jst.go.jp
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
AG Schuur, Å Bergman, A Brouwer, TJ Visser - Toxicology in vitro, 1999 - Elsevier
It was previously demonstrated in our laboratory that hydroxylated metabolites of polychlorinated biphenyls (PCB-OHs) inhibit the sulfation of iodothyronines in rat liver cytosol. In this …
Number of citations: 53 www.sciencedirect.com
X Wu, G Zhai, JL Schnoor… - Chemical research in …, 2019 - ACS Publications
Hepatic cytochrome P450 enzymes metabolize chiral polychlorinated biphenyls (PCBs) to hydroxylated metabolites (OH-PCBs). Animal models with impaired metabolism of PCBs are …
Number of citations: 12 pubs.acs.org
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com

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